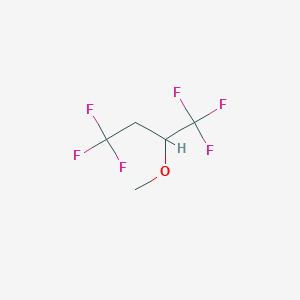
1,1,1,4,4,4-Hexafluoro-2-methoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4,4,4-Hexafluoro-2-methoxybutane is a fluorinated organic compound with the molecular formula C5H6F6O. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Preparation Methods
The synthesis of 1,1,1,4,4,4-Hexafluoro-2-methoxybutane typically involves the fluorination of appropriate precursors. One common method is the direct fluorination of 2-methoxybutane using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . Industrial production methods may involve large-scale fluorination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1,1,4,4,4-Hexafluoro-2-methoxybutane undergoes various chemical reactions, including:
Scientific Research Applications
1,1,1,4,4,4-Hexafluoro-2-methoxybutane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,4,4,4-Hexafluoro-2-methoxybutane involves its interaction with molecular targets through its fluorinated functional groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their reactivity and stability . The pathways involved may include the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
1,1,1,4,4,4-Hexafluoro-2-methoxybutane can be compared with other fluorinated compounds such as:
1,1,1,4,4,4-Hexafluoro-2-butanol: Similar in structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1,1,1,3,3,3-Hexafluoropropane: A shorter chain fluorinated compound with different physical properties and uses.
1,1,1,2,2,2-Hexafluoroethane: A smaller fluorinated molecule with distinct applications in refrigeration and as a propellant.
The uniqueness of this compound lies in its specific combination of fluorinated and methoxy functional groups, which confer unique chemical properties and reactivity .
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-methoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-12-3(5(9,10)11)2-4(6,7)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUXCFUAMDVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














